molecular formula C6H3ClIN3 B1142639 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine CAS No. 1268521-18-1

7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1142639
CAS RN: 1268521-18-1
M. Wt: 279.465
InChI Key: QMQBCXHVEALRKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine and related compounds can involve a range of methods. A notable approach includes the ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. This method leverages three-component reactions under ultrasound irradiation, yielding products in excellent yields and short reaction times (Nikpassand et al., 2010). Another efficient synthesis route involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, producing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products in good to excellent yields (Ghaedi et al., 2015).

Molecular Structure Analysis

The molecular structure of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine derivatives has been the subject of various analyses, including quantum studies and thermodynamic properties assessments. These studies provide insights into the stability, electronic structure, and reactivity of the compounds. For example, a detailed spectral and quantum study on a novel derivative highlighted its structural stability and potential NLO properties through computational methods (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

5-Ethynyl-1H-pyrazolo[3,4-b]pyridine compounds engage in various chemical reactions, leading to a diverse array of heterocyclic derivatives. Techniques such as microwave-assisted, palladium-catalyzed regioselective C-H heteroarylation have been employed to synthesize novel heterocyclic compounds based on this core structure, showcasing the versatility and reactivity of these molecules (Garrison et al., 2019).

Physical Properties Analysis

The physical properties of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine derivatives, such as solubility, melting point, and crystal structure, can be influenced by their molecular architecture. For instance, the X-ray crystallography of specific derivatives has provided valuable information on their crystalline structure, which is crucial for understanding their physical characteristics and reactivity (Sanghvi et al., 1990).

Scientific Research Applications

  • Teixeira et al. (2013) synthesized derivatives of 1H-pyrazolo[3,4-b]pyridine, including new 1-hydroxybisphosphonates, which are compounds of potential biological interest. This study contributes to the understanding of the structural characteristics of these compounds (Teixeira et al., 2013).

  • Lavecchia et al. (2004) developed a convenient route to novel 3-iodo-1H-pyrazolo[3,4-b]pyridines, which are used in various coupling reactions. This research highlights the application in synthesizing diverse chemical structures (Lavecchia et al., 2004).

  • García et al. (2019) synthesized fluorescent 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines, which are tridentate ligands used as fluorescent probes for cation detection. This study demonstrates the application in developing sensitive and reversible chemosensors (García et al., 2019).

  • Kourafalos et al. (2006) explored the synthesis and tautomerism of 7-substituted pyrazolo[3,4-c]pyridine derivatives. Their findings contribute to understanding the chemical behavior of these compounds in various solvents, which is crucial for their application in drug development (Kourafalos et al., 2006).

  • Donaire-Arias et al. (2022) reviewed the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, highlighting their diverse substituents and their role in various biomedical applications (Donaire-Arias et al., 2022).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2, indicating it is acutely toxic if ingested and can cause eye irritation . It is also classified as a combustible, acute toxic Cat.3 compound, which can cause chronic effects .

Future Directions

Given the interest in 1H-pyrazolo[3,4-b]pyridines due to their similarity to purine bases, future research could focus on exploring the biological activity of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine and its potential applications in medicinal chemistry .

properties

IUPAC Name

7-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-4-3(1-2-9-5)6(8)11-10-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQBCXHVEALRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NNC(=C21)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001266742
Record name 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
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Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

CAS RN

1268521-18-1
Record name 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
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Record name 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
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